(5-Bromo-6-methylpyridin-2-yl)methanol
Overview
Description
(5-Bromo-6-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol typically involves the bromination of 6-methylpyridin-2-ylmethanol. One common method is the reaction of 6-methylpyridin-2-ylmethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (5-Bromo-6-methylpyridin-2-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of (5-Bromo-6-methylpyridin-2-yl)carboxylic acid.
Reduction: Formation of (5-Bromo-6-methylpyridin-2-yl)methane.
Substitution: Formation of (5-Amino-6-methylpyridin-2-yl)methanol or (5-Mercapto-6-methylpyridin-2-yl)methanol.
Scientific Research Applications
(5-Bromo-6-methylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- (6-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-6-methylpyridin-3-yl)methanol
Comparison: (5-Bromo-6-methylpyridin-2-yl)methanol is unique due to the specific positioning of the bromine atom and the hydroxymethyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the bromine atom at the 5th position makes it more reactive in nucleophilic substitution reactions compared to (6-Bromo-2-methylpyridin-3-yl)methanol.
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUESPVQDOIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568127 | |
Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-11-1 | |
Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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